N-(3-Pyridyl)indomethacin Amide
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Overview
Description
N-(3-Pyridyl)indomethacin Amide is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2). This compound is known for its high specificity towards COX-2, making it a valuable tool in the study of inflammatory processes and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-(3-Pyridyl)indomethacin Amide, also known as N-3PyIA, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .
Mode of Action
N-3PyIA is a potent and selective reversible inhibitor of COX-2 . It selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . It is about 300-fold less potent as an inhibitor of human recombinant cox-1 .
Biochemical Pathways
The inhibition of COX-2 by N-3PyIA affects the Cyclooxygenase Pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and other eicosanoids. These bioactive lipids play crucial roles in inflammation, pain, and other physiological responses.
Result of Action
The inhibition of COX-2 by N-3PyIA leads to a decrease in the production of prostaglandins and other eicosanoids . This can result in reduced inflammation, pain, and fever, which are commonly associated with increased prostaglandin production.
Biochemical Analysis
Biochemical Properties
N-(3-Pyridyl)indomethacin Amide selectively inhibits human recombinant COX-2 with an IC50 of 0.052 µM . It interacts with the COX-2 enzyme, leading to the inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of COX-2. This can influence cell function by altering prostaglandin synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the COX-2 enzyme, leading to enzyme inhibition . This can result in changes in gene expression related to prostaglandin synthesis .
Temporal Effects in Laboratory Settings
It is known to be a reversible inhibitor of COX-2 , suggesting that its effects may be temporary and dependent on the presence of the compound.
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway through its interaction with the COX-2 enzyme . It may also interact with other enzymes or cofactors involved in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyridyl)indomethacin Amide typically involves the reaction of indomethacin with 3-aminopyridine under specific conditions. The process generally includes the following steps:
Formation of the Amide Bond: Indomethacin is reacted with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Pyridyl)indomethacin Amide primarily undergoes the following types of reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and indole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(3-Pyridyl)indomethacin Amide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the inhibition of COX-2 and to develop new anti-inflammatory agents.
Biology: The compound is employed in biological studies to investigate the role of COX-2 in various physiological and pathological processes.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions where COX-2 plays a critical role.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A non-selective COX inhibitor with anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor used in the treatment of arthritis and other inflammatory conditions.
Rofecoxib: Another selective COX-2 inhibitor, previously used as an anti-inflammatory drug
Uniqueness
N-(3-Pyridyl)indomethacin Amide is unique due to its high selectivity for COX-2 over COX-1, making it a valuable tool for studying COX-2-specific pathways and for developing targeted anti-inflammatory therapies. Its reversible inhibition mechanism also distinguishes it from other COX-2 inhibitors .
Properties
CAS No. |
261755-29-4 |
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Molecular Formula |
C₂₄H₂₀ClN ₃O₃ |
Molecular Weight |
433.89 |
Synonyms |
N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |
Origin of Product |
United States |
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